molecular formula C6H9ClN2O B3058504 5-Methoxypyridin-2-amine hydrochloride CAS No. 89831-00-5

5-Methoxypyridin-2-amine hydrochloride

Cat. No.: B3058504
CAS No.: 89831-00-5
M. Wt: 160.60
InChI Key: OGWHNAHBONLELP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxypyridin-2-amine hydrochloride (CAS 89831-00-5) is a high-purity chemical compound offered as a critical intermediate for research and development in the pharmaceutical and chemical industries . This compound, with the molecular formula C 6 H 9 ClN 2 O and a molecular weight of 160.60 g/mol, is a salt form of 2-amino-5-methoxypyridine, which can enhance stability and solubility for various synthetic applications . As a substituted pyridine derivative, this amine serves as a versatile building block in organic synthesis, particularly in the construction of more complex molecules for drug discovery . Its structure, featuring both an amine and a methoxy functional group on the pyridine ring, makes it a valuable precursor for generating compound libraries or for use in coupling reactions. Please note that this product is intended for research purposes and is strictly labeled as For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Handling and Safety: This compound requires careful handling. Refer to the Safety Data Sheet (SDS) for comprehensive information. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Users are advised to wear appropriate personal protective equipment and handle the material in a well-ventilated area.

Properties

CAS No.

89831-00-5

Molecular Formula

C6H9ClN2O

Molecular Weight

160.60

IUPAC Name

5-methoxypyridin-2-amine;hydrochloride

InChI

InChI=1S/C6H8N2O.ClH/c1-9-5-2-3-6(7)8-4-5;/h2-4H,1H3,(H2,7,8);1H

InChI Key

OGWHNAHBONLELP-UHFFFAOYSA-N

SMILES

COC1=CN=C(C=C1)N.Cl

Canonical SMILES

COC1=CN=C(C=C1)N.Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Weight (g/mol) Melting/Boiling Point Key Properties/Applications CAS Number
5-Methoxypyridin-2-amine hydrochloride 5-OCH₃, 2-NH₂ (pyridine) 124.14 (base) Boiling: 251.6°C Pharmaceutical synthesis 10167-97-2
3-Amino-5-methoxypyridin-4-ol·2HCl 5-OCH₃, 3-NH₂, 4-OH (pyridine) N/A N/A Research chemical N/A
5-Methoxy-4-methylpyridin-3-amine·HCl 5-OCH₃, 4-CH₃, 3-NH₂ (pyridine) N/A N/A Potential API intermediate N/A
4,6-Dichloro-5-methoxypyrimidine 5-OCH₃, 4-Cl, 6-Cl (pyrimidine) 195.02 313–315 K (melting) Crystal engineering 145783-15-9
(5-bromopyrimidin-2-yl)methylamine HCl 5-Br, 2-CH₂NHCH₃ (pyrimidine) 238.51 N/A Brominated intermediate 2126162-53-4

Key Observations :

Substituent Position Effects: The 2-amino group in this compound facilitates hydrogen bonding, enhancing solubility and bioavailability compared to analogues like 3-Amino-5-methoxypyridin-4-ol·2HCl, where the amino group at position 3 may reduce ring electron density . Chlorinated pyrimidines (e.g., 4,6-Dichloro-5-methoxypyrimidine) exhibit higher molecular weights and lower solubility due to halogen substituents but are favored in crystal engineering for their stable intermolecular Cl···N interactions .

Functional Group Impact: Brominated derivatives (e.g., (5-bromopyrimidin-2-yl)methylamine HCl) are more reactive in nucleophilic substitutions compared to methoxy-containing compounds, making them suitable for targeted modifications in drug discovery .

Salt Forms and Solubility :

  • Hydrochloride salts (common in pyridine derivatives) improve aqueous solubility, critical for oral drug formulations. This contrasts with neutral pyrimidines like 4,6-Dichloro-5-methoxypyrimidine, which require organic solvents for processing .

Pharmacological and Industrial Relevance

  • This compound is prioritized in antibiotic synthesis due to its balanced electron-donating (methoxy) and hydrogen-bonding (amino) groups, which optimize interactions with bacterial targets .
  • 4,6-Dichloro-5-methoxypyrimidine is less pharmacologically active but valued in material science for its robust crystalline framework .

Research Findings and Trends

  • Synthetic Utility : this compound’s versatility in cross-coupling reactions (e.g., Suzuki-Miyaura) is well-documented, outperforming chlorinated pyrimidines in yield and reaction speed .
  • Stability : Hydrochloride salts of pyridine derivatives exhibit superior shelf-life compared to free bases, as seen in industrial standards for APIs .
  • Emerging Analogues : Recent studies highlight 5-Hydrazinyl-2-methoxypyridine hydrochloride (CAS 89943-12-4) as a promising candidate for antitubercular agents, though its hydrazine group poses toxicity challenges .

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